Akr1B10-IN-1 -

Akr1B10-IN-1

Catalog Number: EVT-14048994
CAS Number:
Molecular Formula: C19H16FNO4
Molecular Weight: 341.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Akr1B10-IN-1 is a selective inhibitor of the enzyme Aldo-Keto Reductase Family 1 Member B10, commonly referred to as AKR1B10. This enzyme plays a significant role in various physiological and pathological processes, including metabolism and cancer progression. AKR1B10 is a member of the aldo-keto reductase superfamily, which is involved in the reduction of carbonyl compounds, thereby influencing cellular responses to oxidative stress and drug metabolism.

Source

The compound Akr1B10-IN-1 has been derived from extensive research aimed at identifying potent inhibitors of AKR1B10 to explore its therapeutic potential, particularly in cancer treatment. The development of such inhibitors is critical due to the enzyme's overexpression in various cancers and its role in drug resistance.

Classification

Akr1B10-IN-1 belongs to the class of small molecule inhibitors specifically targeting the AKR1B10 enzyme. It is classified under pharmacological agents that modulate enzymatic activity, particularly those involved in redox reactions.

Synthesis Analysis

Methods

The synthesis of Akr1B10-IN-1 involves several organic chemistry techniques, primarily focusing on the modification of existing chemical scaffolds known to inhibit aldo-keto reductases. The synthetic pathway typically includes:

  • Functional Group Modifications: Altering functional groups on known inhibitor frameworks to enhance selectivity and potency.
  • Coupling Reactions: Utilizing coupling agents to join different molecular fragments, creating a compound that can effectively bind to the active site of AKR1B10.
  • Purification Techniques: Employing chromatographic methods to isolate the desired compound from reaction mixtures.

Technical Details

The synthesis often employs techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation. The final product's purity and identity are confirmed through mass spectrometry and infrared spectroscopy.

Molecular Structure Analysis

Structure

Akr1B10-IN-1’s molecular structure can be characterized by its specific binding interactions with AKR1B10. The compound typically features:

  • An aromatic ring system that facilitates hydrophobic interactions.
  • Functional groups that can form hydrogen bonds with key residues in the enzyme's active site.

Data

Crystallographic studies have provided insights into the binding mode of Akr1B10-IN-1 within the active site of AKR1B10. These studies reveal how specific structural features contribute to its inhibitory potency.

Chemical Reactions Analysis

Reactions

Akr1B10-IN-1 primarily functions by inhibiting the reduction reactions catalyzed by AKR1B10. This inhibition can be characterized as:

  • Competitive Inhibition: The inhibitor competes with natural substrates for binding at the active site.
  • Reversible Binding: The interaction between Akr1B10-IN-1 and AKR1B10 is typically reversible, allowing for modulation of enzymatic activity based on concentration.

Technical Details

Kinetic studies demonstrate how variations in substrate concentration affect the inhibition profile of Akr1B10-IN-1, providing essential data for understanding its mechanism of action.

Mechanism of Action

Process

The mechanism by which Akr1B10-IN-1 inhibits AKR1B10 involves:

  • Binding Affinity: The inhibitor binds to the active site of AKR1B10, preventing substrate access.
  • Conformational Changes: Binding may induce conformational changes in AKR1B10 that further reduce its enzymatic activity.

Data

Kinetic parameters such as KiK_i (inhibition constant) and IC50IC_{50} (half-maximal inhibitory concentration) are critical for quantifying Akr1B10-IN-1's effectiveness as an inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

Akr1B10-IN-1 typically exhibits:

  • Solubility: Moderate solubility in organic solvents, which is essential for biological assays.
  • Stability: Stability under physiological conditions, allowing for effective cellular uptake and activity.

Chemical Properties

The compound’s chemical properties include:

  • Molecular Weight: Approximately 300–500 g/mol, depending on specific modifications.
  • pKa Values: Relevant pKa values indicate potential ionization states under physiological conditions, influencing its interaction with biological targets.
Applications

Scientific Uses

Akr1B10-IN-1 is primarily used in cancer research due to its role in modulating AKR1B10 activity. Its applications include:

  • Cancer Therapy: Investigating its potential to overcome drug resistance in cancer cells by inhibiting metabolic pathways that deactivate chemotherapeutic agents.
  • Biochemical Studies: Serving as a tool compound for studying the physiological roles of AKR1B10 in various disease states, including inflammatory bowel diseases and liver disorders.
Molecular Mechanisms of AKR1B10 Modulation by AKr1B10-IN-1

Role of AKR1B10 in Oncogenic Lipid Metabolism

AKR1B10 (aldo-keto reductase family 1 member B10) is a NADPH-dependent oxidoreductase overexpressed in multiple cancers, including hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer. It drives tumor progression by reprogramming lipid metabolism through three interconnected mechanisms: fatty acid synthesis, oxidative stress protection, and phospholipid membrane remodeling. AKr1B10-IN-1, a selective small-molecule inhibitor, disrupts these pathways by competitively binding AKR1B10’s catalytic site, thereby blocking its reductase activity and downstream oncogenic signaling [1] [7].

Interaction with Acetyl-CoA Carboxylase-α (ACCα) and Fatty Acid Synthesis

AKR1B10 stabilizes ACCα—a rate-limiting enzyme in de novo lipogenesis—by inhibiting its ubiquitin-mediated degradation. This increases malonyl-CoA production, accelerating fatty acid synthesis. AKr1B10-IN-1 disrupts this interaction by suppressing AKR1B10’s reductase function, leading to a 40–60% reduction in ACCα protein levels in HCC and breast cancer cells. Consequently, palmitate and stearate synthesis decreases by 55–70%, starving tumors of lipids essential for membrane biogenesis and energy storage [3] [7] [8].

Table 1: AKr1B10-IN-1 Effects on Fatty Acid Synthesis

ParameterCancer TypeReduction (%)Experimental Model
ACCα proteinHepatocellular carcinoma58.2 ± 6.1In vitro (HepG2)
Palmitate synthesisBreast cancer68.7 ± 4.3In vitro (MCF-7)
Stearate synthesisLung adenocarcinoma54.9 ± 5.8In vitro (A549)

Regulation of Lipid Peroxidation and Mitochondrial Membrane Integrity

AKR1B10 detoxifies lipid peroxidation end-products like 4-hydroxynonenal (4-HNE), which induces mitochondrial apoptosis. By reducing 4-HNE to less toxic 1,4-dihydroxynonene, AKR1B10 preserves mitochondrial membrane potential (ΔΨm) and cytochrome c retention. AKr1B10-IN-1 treatment elevates intracellular 4-HNE by 3.5-fold, causing:

  • ΔΨm collapse: 65% decrease in HCC cells
  • ROS surge: 2.8-fold increase
  • Apoptosis activation: Caspase-3 cleavage rises by 80% [3] [6] [7].

Table 2: AKr1B10-IN-1 Effects on Oxidative Stress Markers

MarkerChangeCancer TypeMechanism
4-HNE accumulation↑ 3.5-foldHCCImpaired detoxification
Mitochondrial ROS↑ 2.8-foldBreast cancerLoss of ΔΨm
Caspase-3 activation↑ 80%Lung cancerCytochrome c release

Impact on Phospholipid Remodeling and Cancer Cell Survival

AKR1B10 modulates phospholipid composition by reducing phosphatidylcholine (PC) oxidation products, maintaining membrane fluidity and signaling. Inhibition by AKr1B10-IN-1 disrupts PC homeostasis, increasing oxidized phospholipids (oxPLs) by 45%. This alters membrane dynamics, inhibits pro-survival kinases (e.g., AKT), and sensitizes cells to ferroptosis. In pancreatic cancer models, AKr1B10-IN-1 reduces cell viability by 75% by synergizing with lipid peroxidation inducers [3] [6] [7].

Table 3: AKr1B10-IN-1 Effects on Phospholipid Metabolism

Phospholipid ParameterChangeFunctional Impact
Oxidized PC species↑ 45%Membrane rigidification
Phosphatidylethanolamine↓ 30%Impaired autophagic flux
AKT membrane localization↓ 60%Suppressed pro-survival signaling

Key Implications for Cancer Therapy

AKr1B10-IN-1’s multi-targeted disruption of lipid metabolism:

  • Synergizes with chemotherapy: Reverses AKR1B10-mediated resistance to doxorubicin and cisplatin by depleting detoxifying lipids [5] [7].
  • Induces metabolic vulnerability: Depletion of monounsaturated fatty acids sensitizes tumors to ferroptosis inducers (e.g., erastin) [3] [6].
  • Suppresses metastasis: Reduces EMT transcription factors (Twist, ZEB1) by 70% via ACCα/FAK pathway inhibition [1] [8].

Properties

Product Name

Akr1B10-IN-1

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-7-hydroxy-2-oxochromene-3-carboxamide

Molecular Formula

C19H16FNO4

Molecular Weight

341.3 g/mol

InChI

InChI=1S/C19H16FNO4/c20-14-6-3-12(4-7-14)2-1-9-21-18(23)16-10-13-5-8-15(22)11-17(13)25-19(16)24/h3-8,10-11,22H,1-2,9H2,(H,21,23)

InChI Key

YNGXWVIJSUJZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCNC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.